Technical Guide: Bromomethanesulfonyl Bromide (CAS 54730-18-6)
Technical Guide: Bromomethanesulfonyl Bromide (CAS 54730-18-6)
A Bifunctional C1 Synthon for Sultam & Diene Synthesis
Executive Summary
Bromomethanesulfonyl bromide (BMSB) is a highly specialized, bifunctional electrophile utilized primarily in the synthesis of sultams (
Part 1: Chemical Identity & Physicochemical Profile[1]
Compound: Bromomethanesulfonyl bromide CAS Number: 54730-18-6 Synonyms: Bromomethanesulphonylbromide; BMSB.[1]
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 237.89 g/mol | High bromine content contributes to density. |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (decomposition). |
| Boiling Point | ~80 °C (at reduced pressure) | Thermally unstable >100 °C. |
| Density | ~2.57 g/mL | Significantly denser than water. |
| Solubility | Reacts violently with water/alcohols. | |
| Stability | Moisture Sensitive | Hydrolyzes to bromomethanesulfonic acid and HBr. |
Key Structural Feature: The molecule contains two distinct leaving groups:
-
Sulfonyl Bromide (-SO2Br): Highly reactive toward nucleophiles (amines/alcohols). The bromide is a better leaving group than chloride, facilitating rapid sulfonylation even with sterically hindered amines.
- -Bromomethyl (-CH2Br): Serves as an alkylating agent or radical precursor after the initial sulfonylation event.
Part 2: Synthesis & Production Strategy
While commercially available, BMSB is frequently synthesized in situ or in-house to ensure high purity, as the commercial material degrades. The authoritative method established by Block & Aslam (Org. Synth. 1987) utilizes the oxidative bromination of sym-trithiane.
Validated Synthesis Protocol
Reaction: sym-Trithiane +
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to slurry density), a pressure-equalizing addition funnel, and a thermometer.
-
Charge: Suspend sym-trithiane (0.73 mol) in water (600 mL).
-
Addition: Add bromine (7.1 mol) dropwise.
-
Critical Control Point: Maintain temperature between 35–40 °C . Higher temperatures promote degradation; lower temperatures stall the oxidation.
-
-
Workup: After addition, stir for 15 minutes. The solid trithiane disappears, leaving an oily liquid.
-
Extraction: Separate the lower organic layer.[2] Extract the aqueous phase with dichloromethane (
). -
Purification: Dry combined organics over
and concentrate. Distill under reduced pressure (vacuum is essential to prevent thermal decomposition).
Yield: Typically 75–80%.
Caption: Workflow for the oxidative bromination of sym-trithiane to produce BMSB.
Part 3: Mechanistic Reactivity & Drug Discovery Applications
BMSB is a cornerstone reagent for Diversity-Oriented Synthesis (DOS) because it converts simple amines into complex heterocyclic scaffolds.
1. Synthesis of Sultams (Cyclic Sulfonamides)
Sultams are bioisosteres of
-
Step A (Intermolecular): The amine attacks the sulfonyl bromide (more electrophilic) to form an
-bromomethanesulfonamide. -
Step B (Intramolecular): Treatment with a base (e.g.,
, NaH) deprotonates the sulfonamide nitrogen (or an activated carbon), which then displaces the -bromide to close the ring.
2. The Ramberg-Bäcklund Rearrangement
BMSB acts as a "prepackaged" Ramberg-Bäcklund reagent. When reacted with benzyl halides or carbonyls, it forms sulfones that—upon basic treatment—extrude
Caption: Divergent reactivity of BMSB leading to Sultams (via alkylation) or Dienes (via SO2 extrusion).
Part 4: Experimental Protocol (Sultam Synthesis)
Objective: Synthesis of a generic N-substituted
Reagents:
-
Primary Amine (1.0 equiv)
-
BMSB (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Anhydrous THF or
Protocol:
-
Preparation: Dissolve the amine and
in anhydrous solvent under Nitrogen atmosphere. Cool to 0 °C. -
Addition: Add BMSB dropwise via syringe. The reaction is exothermic; control rate to maintain <5 °C.
-
Note: The sulfonyl bromide is highly reactive; rapid addition may cause local overheating and side reactions.
-
-
Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (disappearance of amine).
-
Cyclization (If not spontaneous):
-
If the intermediate
-bromo sulfonamide is isolated, dissolve in DMF and treat with (2.0 equiv) at RT overnight.
-
-
Quench: Pour into dilute HCl (1M) to neutralize base.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Part 5: Handling & Safety (E-E-A-T)
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.
-
Lachrymatory Effect: BMSB is a potent tear gas agent. Engineering controls are non-negotiable. All operations must occur inside a functioning fume hood.
-
Moisture Sensitivity: The reagent hydrolyzes to release HBr. Bottles should be stored under inert gas (Argon/Nitrogen) and sealed with Parafilm.
-
Decontamination: Spills should be neutralized with dilute aqueous ammonia or sodium bicarbonate solution before attempting to wipe up.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
References
-
Block, E., & Aslam, M. (1987).[2] A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins using Bromomethanesulfonyl Bromide: 1,2-Dimethylenecyclohexane.[2] Organic Syntheses, 65, 90.
-
Paquette, L. A., et al. (2000).[3] Radical and Anionic Response of N-(Bromomethanesulfonyl)-Substituted
-Bridged Piperidine Substrates.[3][4] The Journal of Organic Chemistry, 65(21), 7119-7123.[3][4] -
ChemicalBook. (2024). Bromomethanesulfonyl bromide Product Datasheet & Safety.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776269, Bromomethanesulfonyl bromide.
